Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound might be involved in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
In the context of sm cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds , which could have various effects depending on the specific reaction context.
Action Environment
Sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound might exhibit stable performance under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, where a suitable sulfonating agent reacts with the thiophene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate: Known for its diverse applications in medicinal chemistry and materials science.
Suprofen: A 2-substituted thiophene framework used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
This compound is unique due to its specific structural features, which allow for a wide range of chemical modifications and applications. Its difluorophenyl and sulfamoyl groups provide distinct chemical properties that can be exploited in various scientific research fields .
Properties
IUPAC Name |
methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-3-2-7(13)6-8(9)14/h2-6,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDWOULIOQOVAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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